molecular formula C4H9NO2<br>(CH3)2CHCH2NO2<br>C4H9NO2 B1194909 Isobutyl nitrite CAS No. 542-56-3

Isobutyl nitrite

Cat. No. B1194909
CAS RN: 542-56-3
M. Wt: 103.12 g/mol
InChI Key: APNSGVMLAYLYCT-UHFFFAOYSA-N
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Patent
US04234740

Procedure details

An autoclave made of stainless steel, equipped with a rotary stirrer and having a capacity of 300 ml. was charged with 50 ml. of isobutanol, 50 ml. of diisobutyl adipate as a solvent, 1 g. of palladium-on-activated-carbon (2 wt.%Pd) and 4 mg. of lithium chloride ##EQU2## After sealing and heating the reaction system to 105° C., the reaction was carried out at the same temperature for one hour, passing a gas mixture consisting of 78 vol.% of ethylene, 18 vol.% of carbon monoxide and 4 vol.% of oxygen; maintaining the total pressure at 30 atm.; and supplying isobutyl nitrite continuously at a rate of 39 mmol./hr. After completion of the reaction, the reaction mixture was analyzed quantitatively by gas chromatography. As the result, it was revealed that 20.4 mmol. of diisobutyl succinate was produced and only 1.1 mmol. of diisobutyl oxalate was produced as by-product.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
palladium-on-activated-carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
78
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].C=C.[C]=[O:6].O=O.N([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])=O.[C:16]([O:29][CH2:30][CH:31]([CH3:33])[CH3:32])(=[O:28])[CH2:17][CH2:18][CH2:19]CC(OCC(C)C)=O>C(O)C(C)C>[C:16]([O:29][CH2:30][CH:31]([CH3:33])[CH3:32])(=[O:28])[CH2:17][CH2:18][C:19]([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:6] |f:0.1,^3:4|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)O
Step Three
Name
palladium-on-activated-carbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Step Five
Name
78
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCC(C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OCC(C)C)(=O)OCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a rotary stirrer
ADDITION
Type
ADDITION
Details
was charged with 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the total pressure at 30 atm.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC(=O)OCC(C)C)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.